molecular formula C6H8O2 B043130 1,4-Cyclohexanedione CAS No. 637-88-7

1,4-Cyclohexanedione

Cat. No.: B043130
CAS No.: 637-88-7
M. Wt: 112.13 g/mol
InChI Key: DCZFGQYXRKMVFG-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedione (C₆H₈O₂; IUPAC name: cyclohexane-1,4-dione) is a six-membered cyclic diketone with ketone groups at the 1 and 4 positions. Its molecular weight is 112.13 g/mol, and it exhibits a planar chair conformation stabilized by conjugation between the carbonyl groups . Key properties include:

  • Melting Point: 76–80°C
  • Solubility: Soluble in ethanol, chloroform, and water; insoluble in diethyl ether and petroleum ether .
  • Synthesis: Common methods include (1) oxidation of 1,4-cyclohexanediol using hydrogen peroxide with sodium tungstate , and (2) catalytic dehydrogenation of cyclohexanediols over Pd/C in structured reactors (yield: 47.7% at 300°C) .

This compound is a critical intermediate in pharmaceuticals (e.g., frovatriptan for migraines ), organic synthesis (e.g., precursors for TCNQ, a strong electron acceptor ), and heterocyclic chemistry (e.g., fused dibenzophenanthrolines ).

Preparation Methods

Catalytic Hydrogenation Followed by Oxidation

Hydrogenation of Hydroquinone to 1,4-Cyclohexanediol

The most industrially viable route begins with hydroquinone, which undergoes catalytic hydrogenation to produce 1,4-cyclohexanediol. A skeleton nickel catalyst, aqueous sodium hydroxide, and water serve as the reaction medium under hydrogen pressures of 1.0–1.2 MPa at 150°C . This step achieves yields of 85–90% with minimal byproducts, attributed to the catalyst’s stability and recyclability .

Reaction Conditions:

  • Catalyst: Skeleton nickel (6 g per 56 g hydroquinone)

  • Solvent: Water (250 mL)

  • Temperature: 150°C

  • Pressure: 1.0–1.2 MPa H₂

  • Yield: 85–90%

Oxidation of 1,4-Cyclohexanediol to 1,4-Cyclohexanedione

The diol intermediate is oxidized to the dione using hydrogen peroxide (H₂O₂) under catalytic conditions. Sodium tungstate or quaternary ammonium decatungstate, paired with ligands like oxalic acid, enables efficient oxidation at 40–120°C over 12–48 hours . This method avoids toxic solvents, leveraging water as the primary medium, and achieves yields of 78–79% .

Optimized Protocol:

  • Catalyst: Sodium tungstate (0.66 g) + oxalic acid (0.25 g)

  • Oxidant: 30 mL H₂O₂ (30%)

  • Temperature: 80°C

  • Time: 24 hours

  • Yield: 78%

Direct Oxidation of Hydroquinone

Traditional Oxidants: Chromium and Hypochlorite

Early methods employed chromium trioxide or sodium hypochlorite in acetone or acetic acid. While effective, these oxidants generate hazardous waste and require costly separation steps. For example, sodium hypochlorite oxidation in alkaline media yields 70–75% product but faces scalability challenges due to corrosive byproducts .

Hydrogen Peroxide-Based Oxidation

Modern approaches prioritize H₂O₂ for its eco-friendly profile. FeBr₃ or tungstate catalysts in water enable direct oxidation of hydroquinone at milder conditions (60–100°C, 6–12 hours), though yields remain lower (65–70%) compared to the two-step hydrogenation-oxidation route .

Catalytic Dehydrogenation

One-Step Hydrogenation-Oxidation

Patent DE19541262 describes a one-step process using palladium-carbon and sodium borate in diglyme under hydrogen. However, this method suffers from low selectivity (46.1%) and conversion (86.5%), limiting industrial adoption .

Key Limitations:

  • Catalyst: Pd/C + Na₂B₄O₇·10H₂O

  • Solvent: Diglyme

  • Yield: <50%

Gas-Phase Dehydrogenation

Emerging techniques explore gas-phase dehydrogenation of cyclohexanediols over metal oxide catalysts (e.g., CuO-ZnO/Al₂O₃) at 250–300°C. Preliminary data suggest yields up to 70%, but catalyst deactivation remains a hurdle .

Comparative Analysis of Methods

MethodCatalyst SystemSolventTemperature (°C)Yield (%)Environmental Impact
H₂ Hydrogenation + H₂O₂Skeleton Ni → Na₂WO₄Water80–15078–90Low (water-based)
Direct H₂O₂ OxidationFeBr₃/Na₂WO₄Water60–10065–70Low
NaOCl OxidationChromium catalystsAcetone25–4070–75High (toxic waste)
One-Step Pd/CPd-C + Na₂B₄O₇Diglyme100–150<50Moderate

Green Chemistry Innovations

Solvent-Free Systems

Recent patents highlight efforts to eliminate solvents entirely. For instance, melt-phase hydrogenation of hydroquinone at 160°C with Raney nickel achieves 88% diol yield, bypassing aqueous systems .

Catalyst Recycling

Skeleton nickel catalysts are reused for up to five cycles without significant activity loss, reducing costs by 30–40% .

Industrial Scalability and Challenges

While hydrogen peroxide-based methods dominate pilot-scale production, long reaction times (24–48 hours) and high catalyst loadings (5–10 wt%) necessitate further optimization. Advances in continuous-flow reactors and immobilized catalysts aim to address these issues .

Chemical Reactions Analysis

1,4-Cyclohexanedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include bromate, nitric acid, sulfuric acid, and reducing agents like sodium borohydride. Major products formed from these reactions include 1,4-dihydroxybenzene, 1,4-benzoquinone, and various substituted cyclohexanediones .

Scientific Research Applications

Pharmaceutical Applications

1,4-Cyclohexanedione is a crucial building block in the synthesis of various pharmaceuticals. Notably, it is involved in the production of analgesics such as Cebranopadol, which has shown promise for pain management due to its unique mechanism of action .

Case Study: Synthesis of Dihydroartemisinin

A recent study highlighted the use of this compound as a precursor for dihydroartemisinin, an antimalarial drug. The compound's hydroxyl groups facilitate functionalization reactions that lead to the production of bioactive derivatives .

Polymer Production

The compound serves as a monomer for synthesizing various polymers, including polycarbonates and polyurethanes. Its ability to undergo polymerization reactions makes it valuable in producing materials with desirable mechanical properties.

Table: Polymer Applications of this compound

Polymer TypeApplication
PolycarbonatesScratch-resistant coatings
PolyurethanesFlexible foams and elastomers
PolyamidesHigh-strength fibers

Agricultural Uses

In agriculture, this compound functions as a plant growth regulator. Its application can enhance crop yields by influencing plant metabolic processes .

Catalytic Processes

Recent advancements have demonstrated the potential of this compound in catalytic processes aimed at converting biomass into valuable chemicals. For instance, researchers have developed methods to transform lignin-derived compounds into cyclohexanediol and cyclohexanediamine using this diketone as an intermediate .

Case Study: Lignin Valorization

A study reported a two-step catalytic process where beech lignin-derived dimers were converted into 1,4-cyclohexanediol with an impressive yield of 86.5%. This approach not only enhances the value of lignin but also contributes to sustainable chemical production .

Chemical Research

This compound is extensively studied in chemical kinetics and oscillatory reactions. It has been used to investigate the bromate-1,4-cyclohexanedione-ferroin oscillating reaction system, providing insights into reaction mechanisms and dynamics .

Table: Research Applications

Research AreaDescription
KineticsStudy of oscillatory reactions
Mechanistic StudiesInvestigation of reaction pathways
Material ScienceDevelopment of new materials from cyclohexanediol

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedione involves its ability to undergo various chemical reactions, such as oxidation and reduction. These reactions are facilitated by the presence of the two carbonyl groups in the cyclohexane ring, which can interact with different reagents and catalysts. The molecular targets and pathways involved depend on the specific reaction and application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Cyclohexanedione vs. 1,4-Cyclohexanedione

Property 1,2-Cyclohexanedione This compound
Ketone Positions Adjacent (1,2) Para (1,4)
Reactivity Undergoes tandem Michael-Henry reactions with nitroalkenes Forms bicyclo[3.2.1]octane via asymmetric Michael addition (first-time use in such reactions)
Applications Limited in asymmetric synthesis Used in enantioselective synthesis of bioactive molecules

Key Insight : The para-diketone structure of this compound enables unique cyclization pathways unavailable to 1,2-isomers, making it valuable for complex heterocycles .

1,3-Cyclohexanedione vs. This compound

Property 1,3-Cyclohexanedione This compound
Enol Content (pKE) Higher enol availability (pKE ~7.43) Lower enol availability (pKE ~6.38)
Reactivity Faster gold nanoparticle (AuNP) formation due to higher enol content Slower AuNP synthesis but preferred for regioselective condensations
Biological Activity Forms acridine derivatives (e.g., antitumor agents) Generates spiroheterocycles with antimicrobial properties

Key Insight: The 1,3-diketone’s higher enol content enhances its role in metal-mediated reactions, while this compound’s para-substitution favors sterically controlled cyclizations .

Cyclohexanone vs. This compound

Property Cyclohexanone This compound
Structure Monoketone Diketone
Physical State Oil at room temperature Crystalline solid
Applications Solvent, nylon precursor Pharmaceutical intermediate (e.g., frovatriptan)
Catalytic Behavior No dehydrogenation required Requires dehydrogenation (Pd/C) for hydroquinone production

Key Insight: The additional ketone in this compound increases its polarity and versatility in multi-step syntheses compared to cyclohexanone .

Derivatives: this compound Monoethylene Ketal

Property This compound Monoethylene Ketal (C₈H₁₂O₃)
Structure Two free ketones Ketones protected as acetals
Melting Point 76–80°C 70–73°C
Applications Reactive intermediate Stable building block for dopamine probes and analgesics

Key Insight : Ketal protection enhances stability for applications requiring controlled release or reduced side reactivity .

Substituted Derivatives: 2,2,6-Trimethyl-1,4-cyclohexanedione

Property This compound 2,2,6-Trimethyl Derivative
Boiling Point N/A (sublimes) 236.4°C
Reactivity Prone to oxidation Steric hindrance slows undesired side reactions
Density 1.16 g/cm³ (ketal) 0.976 g/cm³

Key Insight : Methyl substituents improve thermal stability and selectivity in syntheses requiring bulky intermediates .

Data Tables

Table 1: Physical Properties of this compound and Analogues

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility
This compound C₆H₈O₂ 76–80 Sublimes Ethanol, chloroform
1,3-Cyclohexanedione C₆H₈O₂ 96–98* 285* Water, acetone*
Cyclohexanone C₆H₁₀O -47 155 Ether, ethanol
Monoethylene Ketal C₈H₁₂O₃ 70–73 268.3 Methanol, chloroform

*Literature-estimated values.

Table 2: Catalytic Performance in Dehydrogenation

Catalyst Temperature (°C) Conversion (%) Selectivity (%) Reference
Pd/C 300 47.7 90.0 (hydroquinone)
Cu-Ce-Co-Mg-Al 300 47.7 90.0 (1,4-dione)

Biological Activity

1,4-Cyclohexanedione (CHD) is a cyclic diketone that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two carbonyl groups located at the 1 and 4 positions of a cyclohexane ring. Its molecular formula is C6H8O2C_6H_8O_2, and it has a melting point of approximately 77-78.5 °C. The compound can exist in various tautomeric forms, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of cyclohexanedione exhibit significant antimicrobial activity. A study synthesized various metal complexes of cyclohexane-1,3-dione and assessed their antibacterial effects against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. Some complexes demonstrated medium-level antibacterial activity compared to standard antibiotics like ampicillin .

Antidiabetic Potential

Cyclohexanedione derivatives have also been investigated for their potential in diabetes management. Compounds synthesized from cyclohexanedione have shown inhibitory effects on enzymes related to glucose metabolism, suggesting that they may serve as precursors for developing anti-diabetic medications .

Cytotoxicity and Cancer Research

In cancer research, studies have explored the cytotoxic effects of cyclohexanedione derivatives on various cancer cell lines. For instance, certain hydrazone derivatives derived from cyclohexanedione have been reported to exhibit anti-tumor activity against leukemia and sarcoma cells. These compounds may act through mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Oxidation of Cyclohexene : Cyclohexene can be oxidized using potassium permanganate or other oxidizing agents to yield cyclohexanedione.
  • Hydration of Cyclohexanone : Cyclohexanone can undergo hydration under acidic conditions to form this compound.

Case Study 1: Antibacterial Activity Assessment

A study conducted by researchers synthesized two new ligands derived from cyclohexane-1,3-dione and evaluated their antibacterial properties. The ligands were tested against clinical strains of bacteria, revealing that some metal complexes exhibited promising antibacterial activity, which could lead to the development of new antimicrobial agents .

Case Study 2: Anti-diabetic Drug Development

In another study focused on anti-diabetic drugs, researchers synthesized a series of hydrazone derivatives from this compound. These compounds were evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. The results indicated that some derivatives displayed significant inhibitory activity, suggesting their potential use in managing postprandial blood glucose levels .

Summary of Research Findings

Property Finding
Antibacterial ActivityMedium-level activity against E. coli, S. aureus, and Salmonella strains
Antidiabetic PotentialInhibitory effects on glucose metabolism enzymes; potential drug precursors
CytotoxicityAnti-tumor activity against leukemia and sarcoma; mechanisms involve apoptosis induction

Q & A

Basic Research Questions

Q. What are the key structural features of 1,4-cyclohexanedione, and how do they influence its reactivity?

  • This compound (C₆H₈O₂) is a six-membered cyclic diketone with two ketone groups at the 1,4-positions. Its planar structure and electron-deficient carbonyl groups enable keto-enol tautomerism, which is critical in nucleophilic addition and condensation reactions. The molecule contains 16 bonds, including 8 non-H bonds, 2 double bonds, and a six-membered ring, as confirmed by quantum chemical calculations and spectral data . These features facilitate its use as a precursor in synthesizing heterocycles and spiro compounds.

Q. What are the standard methods for synthesizing this compound in high purity?

  • A widely reported method involves the acid-catalyzed cyclization of diethyl succinate (123-25-1) under reflux conditions. Optimization includes using sodium ethoxide as a base and controlling reaction time (6–8 hours) to achieve yields >85% . Purification via recrystallization from ethanol ensures >98% purity, validated by melting point (76–78°C) and NMR spectroscopy .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from its isomers?

  • ¹H NMR : The molecule exhibits a singlet at δ 2.4–2.6 ppm for equivalent methylene protons adjacent to carbonyl groups.
  • ¹³C NMR : Two carbonyl carbons resonate at δ 207–210 ppm.
  • IR : Strong C=O stretching vibrations at 1715–1740 cm⁻¹, absent in non-ketonic isomers.
  • These spectral markers are distinct from 1,3-cyclohexanedione, which shows split methylene signals and shifted carbonyl peaks .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Ethanol and methanol are preferred due to high solubility at elevated temperatures (50–60°C) and low solubility at room temperature. A solvent-to-product ratio of 5:1 (v/w) yields needle-like crystals with minimal impurities. Slow cooling (1–2°C/min) ensures uniform crystal growth .

Advanced Research Questions

Q. How does this compound participate in oscillating chemical reactions, and what mechanistic insights have been gained?

  • In the bromate–this compound–ferroin system, the compound acts as a substrate in Belousov-Zhabotinsky (BZ)-type reactions. Its oxidation by bromate radicals generates intermediates (e.g., enol radicals), which drive periodic oscillations in redox potential. Studies show that ferroin concentrations >5 × 10⁻⁵ M are required to sustain oscillations, with spiral and transverse wave patterns observed in quasi-2D reaction-diffusion systems .

Q. What experimental parameters govern the continuous-flow dehydrogenation of this compound to hydroquinone?

  • A structured multichannel reactor with 10 wt% Pd/C catalyst achieves >90% conversion at 120–150°C. Critical factors:

  • Liquid flow rate : 0.5–1.0 mL/min to minimize pressure drop.
  • Substrate concentration : 10–15 wt% in ethanol.
  • Nitrogen flow : 50–100 mL/min to enhance mass transfer.
    • Quadratic modeling (R² > 0.95) confirms temperature and substrate concentration as dominant variables for selectivity (75–85%) .

Q. How do tautomeric equilibria of this compound affect its reactivity in cross-aldol condensations?

  • The enol form (≤5% abundance in DMSO-d₆) reacts preferentially with aldehydes via keto-enol tautomerism. DFT studies indicate a lower activation barrier (ΔG‡ ≈ 45 kJ/mol) for enol-mediated pathways compared to keto-form reactions (ΔG‡ > 60 kJ/mol). Acidic conditions (pH 4–5) stabilize the enolate, accelerating condensation .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives (e.g., dioximes or diamines)?

  • For dioximes : Use hydroxylamine hydrochloride in aqueous ethanol (1:2 molar ratio) at 60°C. Monitor pH (6.5–7.0) to prevent overoxidation.
  • For diamines : Catalytic hydrogenation (H₂, 50 psi) with Raney Ni at 80°C reduces dioximes selectively. Adding NH₄OH suppresses imine hydrolysis .

Q. How can this compound be integrated into spirocyclic frameworks, and what challenges arise?

  • The compound reacts with endoperoxides (e.g., from cyclohexadienes) to form spiro-trioxanes. Key challenges:

  • Regioselectivity : Steric hindrance at C2/C5 positions favors spiro-junction formation at C1/C4.
  • Stability : Trioxanes require anhydrous conditions to prevent ring-opening.
    • X-ray crystallography confirms chair conformations in spiro products .

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

  • Discrepancies in melting points (76–78.5°C vs. 77–78°C ) and density (1.086–1.128 g/cm³ ) arise from polymorphic forms or impurities. Standardized DSC protocols (heating rate 10°C/min under N₂) and HPLC purity checks (>99.5%) are recommended for consistency .

Properties

IUPAC Name

cyclohexane-1,4-dione
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InChI

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2
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InChI Key

DCZFGQYXRKMVFG-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC(=O)CCC1=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8O2
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DSSTOX Substance ID

DTXSID6060929
Record name 1,4-Cyclohexanedione
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Molecular Weight

112.13 g/mol
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Physical Description

Yellow crystalline solid; [Aldrich MSDS]
Record name 1,4-Cyclohexanedione
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CAS No.

637-88-7
Record name 1,4-Cyclohexanedione
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,4-Cyclohexanedione
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